molecular formula C15H19ClN2O4 B6995188 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone

Cat. No.: B6995188
M. Wt: 326.77 g/mol
InChI Key: ZMNRNHUTJXVETD-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a piperazine ring, which is further connected to a dimethoxyethanone moiety.

Preparation Methods

The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperazine to form 1-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with 2,2-dimethoxyacetyl chloride under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Chemical Reactions Analysis

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in the compound’s pharmacological effects. The 3-chlorobenzoyl group enhances the compound’s binding affinity to these receptors, leading to its biological activity .

Comparison with Similar Compounds

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone can be compared with other piperazine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Properties

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-21-15(22-2)14(20)18-8-6-17(7-9-18)13(19)11-4-3-5-12(16)10-11/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNRNHUTJXVETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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